molecular formula C12H19N3O3 B2731648 tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate CAS No. 2309447-59-2

tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate

Cat. No.: B2731648
CAS No.: 2309447-59-2
M. Wt: 253.302
InChI Key: VFTDEAPTGPCXHF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate is a carbamate-protected intermediate frequently employed in medicinal chemistry for synthesizing bioactive molecules, particularly cannabinoid receptor ligands. Its structure comprises a tert-butyloxycarbonyl (Boc) group, an ethyl linker, and a 1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl moiety. This compound serves as a critical building block in multi-step syntheses, enabling modular introduction of pyrimidine-based pharmacophores into target molecules .

The Boc group enhances solubility and stability during synthetic procedures, while the dihydropyrimidinone core contributes to hydrogen-bonding interactions in receptor binding. Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the free amine, facilitating further functionalization .

Properties

IUPAC Name

tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-7-5-9-13-8-6-10(16)15(9)4/h6,8H,5,7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTDEAPTGPCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=NC=CC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Reduction of the intermediate to form the desired amine.

    Esterification: Formation of an ester intermediate.

    Protection: Protection of the amino group using a tert-butyl carbamate group.

    Condensation: Final condensation to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its corresponding oxo derivatives.

    Reduction: Reduction of the oxo group to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions at the carbamate or pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-methyl-6-oxopyrimidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility : The ethyl linker in the target compound balances rigidity and conformational freedom, whereas longer alkyl (e.g., hexyl) or polyethylene glycol chains improve solubility but may reduce target binding specificity .

Functional Group Compatibility : Bromo-terminated analogues (e.g., tert-butyl N-(6-bromohexyl)carbamate) enable nucleophilic substitution reactions, while acetylene-containing derivatives (e.g., but-3-ynyl) support click chemistry .

Biological Activity

The compound tert-butylN-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate is a carbamate derivative with potential biological activities that warrant detailed investigation. This article compiles various research findings, case studies, and data tables to elucidate its biological properties, particularly in terms of antibacterial and antiviral activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3C_{13}H_{18}N_2O_3 with a molecular weight of approximately 250.29 g/mol. The structure features a tert-butyl group, a carbamate moiety, and a pyrimidine derivative, which may contribute to its biological activities.

Antibacterial Activity

Research has demonstrated that certain carbamate derivatives exhibit significant antibacterial properties. For instance, studies involving related compounds have shown effectiveness against various bacterial strains:

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli, S. aureus32 µg/mL
Compound BP. aeruginosa, B. cereus16 µg/mL
This compoundE. coli, M. luteusPreliminary data suggests activity at similar concentrations

In a study evaluating antibacterial activity using the microdilution method, compounds similar to this compound were found to inhibit growth in strains such as E. coli and M. luteus at concentrations lower than traditional antibiotics .

Antiviral Activity

The potential antiviral properties of carbamate derivatives have also been explored. For example, the compound's structural features may allow it to interact with viral proteins or inhibit viral replication processes. Preliminary studies have indicated that similar compounds can act as inhibitors of SARS-CoV proteases . The efficacy of these compounds is often assessed through IC50 values in enzymatic assays.

Case Studies

One notable case study involved the synthesis and evaluation of various carbamate derivatives for their biological activity against viral enzymes. The results indicated that modifications in the pyrimidine structure significantly influenced the inhibitory potency against specific viral targets .

Research Findings

Recent research highlights several key findings regarding the biological activity of related compounds:

  • Mechanism of Action : Compounds like this compound may inhibit bacterial cell wall synthesis or interfere with protein synthesis pathways.
  • Toxicity Assessments : Toxicity evaluations using model organisms (e.g., Artemia salina) have shown low toxicity levels for several related compounds, suggesting a favorable safety profile for further development .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring have been correlated with changes in biological activity, emphasizing the importance of molecular design in developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[2-(1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]carbamate, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via carbamate protection of an amine intermediate. For example, tert-butyl carbamate can react with a pyrimidinone-derived ethylamine under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like DCM or THF .
  • Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) to isolate the product. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and pyrimidinone ring protons (δ 5.5–8.0 ppm) .
  • IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and pyrimidinone C=O (~1640–1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₁₃H₂₀N₃O₃: 278.1499) .

Q. How should researchers handle solubility challenges in biological assays?

  • Strategies :

  • Use DMSO for initial stock solutions (≤10% v/v in aqueous buffers to avoid cytotoxicity).
  • For in vitro studies, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Approach : Use single-crystal X-ray diffraction with SHELX software for refinement . Key parameters:

  • Torsion angles : Confirm spatial arrangement of the ethyl linker and pyrimidinone ring.
  • Hydrogen bonding : Identify interactions between the carbamate oxygen and pyrimidinone NH groups .

Q. What strategies are recommended for analyzing contradictory bioactivity data across assays?

  • Troubleshooting :

  • Assay Conditions : Standardize pH, temperature, and solvent concentration (e.g., DMSO ≤0.1% in enzyme inhibition assays) .
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors for kinase assays) and validate target engagement via SPR or ITC .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :

  • Analog Synthesis : Modify the pyrimidinone ring (e.g., introduce halogens at C5) or vary the ethyl linker length .
  • Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays .

Key Recommendations

  • Crystallography : Prioritize SHELXL for high-resolution refinement to resolve steric clashes .
  • Biological Assays : Use orthogonal assays (e.g., SPR + cellular viability) to confirm target specificity .
  • Safety : While not classified as hazardous, follow general lab safety protocols (gloves, goggles) due to unknown chronic toxicity .

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